5-(difluoromethyl)-1-ethyl-7-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
5-(difluoromethyl)-1-ethyl-7-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including medicinal chemistry and agriculture. This compound features a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-1-ethyl-7-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired pyrido[2,3-d]pyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(difluoromethyl)-1-ethyl-7-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one undergoes several types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl and mercapto positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(difluoromethyl)-1-ethyl-7-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential bioactivity, making it a candidate for studying its effects on various biological systems.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: The compound is investigated for its use in agricultural chemicals, such as pesticides and fungicides
Mechanism of Action
The mechanism of action of 5-(difluoromethyl)-1-ethyl-7-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, pyrimidine derivatives are known to act as mitochondrial complex I electron transport inhibitors, affecting cellular respiration and energy production . The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine: This compound exhibits similar bioactivity and is used as an acaricide.
7-difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds share the difluoromethyl group and exhibit diverse biological activities, including antibacterial and antifungal properties.
Uniqueness
5-(difluoromethyl)-1-ethyl-7-methyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific combination of functional groups and its pyrido[2,3-d]pyrimidine core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-(difluoromethyl)-1-ethyl-7-methyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N3OS/c1-3-16-9-7(10(17)15-11(16)18)6(8(12)13)4-5(2)14-9/h4,8H,3H2,1-2H3,(H,15,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWCLWNXHHKLCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC(=CC(=C2C(=O)NC1=S)C(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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